Cas no 52253-69-7 (2-Amino-4-phenylthiazole hydrobromide monohydrate)
2-Amino-4-phenylthiazole hydrobromide monohydrate Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-4-phenylthiazole hydrobromide monohydrate
- 4-phenylthiazol-2-ylamine hydrobromide monohydrate
- 4-Phenyl-1,3-thiazol-2-amine
- 2-Amino-4-phenylthiazolehydrobromide
- 4-phenyl-1,3-thiazol-2-amine,hydrate,hydrobromide
- 2-Amino-4-Phenylthiazole Hbr H2o
- 2-Thiazolamine,4-phenyl-,monohydrobromide,monohydrate
- 4-phenyl-1,3-thiazol-2-amine hydrobromide hydrate
- DSSTox_CID_4503
- 4-Phenylthiazol-2-amine hydrobromide hydrate
- 4-Phenylthiazol-2-aminehydrobromidehydrate
- CAS-52253-69-7
- NCGC00091948-01
- 2-Amino-4-phenylthiazole hydrobromide hydrate
- NCGC00257725-01
- MFCD00150083
- DTXCID604503
- NCGC00091948-02
- CCA25369
- 2-Amino-4-phenylthiazole hydrobromide monohydrate, 99%
- CHEMBL1570415
- FT-0619384
- Tox21_200171
- 52253-69-7
- 2-Thiazolamine, 4-phenyl-, monohydrobromide, monohydrate
- CS-0204299
- 4-phenyl-1,3-thiazol-2-amine hydrate hydrobromide
- DTXSID0024503
- NCGC00091948-03
- SCHEMBL5325472
- SBVYKOGRUCDICV-UHFFFAOYSA-N
- 4-phenyl-1,3-thiazol-2-amine;hydrate;hydrobromide
- AKOS024318955
- DB-052105
- G86019
-
- MDL: MFCD00150083
- Inchi: 1S/C9H8N2S.BrH.H2O/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;;/h1-6H,(H2,10,11);1H;1H2
- InChI Key: SBVYKOGRUCDICV-UHFFFAOYSA-N
- SMILES: Br.S1C(N)=NC(=C1)C1C=CC=CC=1.O
Computed Properties
- Exact Mass: 273.97800
- Monoisotopic Mass: 176.040819
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 146
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 67.2
Experimental Properties
- Color/Form: powder
- Melting Point: 180-183 °C (lit.)
- Boiling Point: 363.4°Cat760mmHg
- Flash Point: 173.6°C
- PSA: 76.38000
- LogP: 3.86730
- Sensitiveness: Hygroscopic
- Solubility: Not determined
2-Amino-4-phenylthiazole hydrobromide monohydrate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
2-Amino-4-phenylthiazole hydrobromide monohydrate Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-Amino-4-phenylthiazole hydrobromide monohydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A577108-50mg |
2-Amino-4-Phenylthiazole Hydrobromide Monohydrate |
52253-69-7 | 50mg |
$ 50.00 | 2022-06-08 | ||
| TRC | A577108-100mg |
2-Amino-4-Phenylthiazole Hydrobromide Monohydrate |
52253-69-7 | 100mg |
$ 65.00 | 2022-06-08 | ||
| TRC | A577108-500mg |
2-Amino-4-Phenylthiazole Hydrobromide Monohydrate |
52253-69-7 | 500mg |
$ 95.00 | 2022-06-08 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170774-25g |
2-Amino-4-phenylthiazole hydrobromide monohydrate |
52253-69-7 | 99% | 25g |
¥899.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170774-5g |
2-Amino-4-phenylthiazole hydrobromide monohydrate |
52253-69-7 | 99% | 5g |
¥229.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A170774-100g |
2-Amino-4-phenylthiazole hydrobromide monohydrate |
52253-69-7 | 99% | 100g |
¥2599.90 | 2023-09-04 | |
| Alichem | A059005342-500g |
4-Phenylthiazol-2-amine hydrobromide hydrate |
52253-69-7 | 95% | 500g |
$927.59 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03711-25g |
4-Phenylthiazol-2-amine hydrobromide hydrate |
52253-69-7 | 99% | 25g |
¥1228.0 | 2024-07-18 | |
| Chemenu | CM190277-500g |
4-Phenylthiazol-2-amine hydrobromide hydrate |
52253-69-7 | 95% | 500g |
$796 | 2021-08-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | A75005-25G |
2-Amino-4-phenylthiazole hydrobromide monohydrate |
52253-69-7 | 99% | 25G |
813.52 | 2021-05-17 |
2-Amino-4-phenylthiazole hydrobromide monohydrate Suppliers
2-Amino-4-phenylthiazole hydrobromide monohydrate Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2-Amino-4-phenylthiazole hydrobromide monohydrate
Introduction to 2-Amino-4-phenylthiazole hydrobromide monohydrate (CAS No. 52253-69-7)
2-Amino-4-phenylthiazole hydrobromide monohydrate, identified by its Chemical Abstracts Service (CAS) number 52253-69-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole class of heterocyclic aromatic organic compounds, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The presence of both amino and phenyl substituents on the thiazole core enhances its pharmacological profile, making it a valuable scaffold for drug discovery and development.
The structure of 2-amino-4-phenylthiazole hydrobromide monohydrate consists of a central thiazole ring, which is a five-membered heterocycle containing sulfur and nitrogen atoms. The amino group at the 2-position and the phenyl group at the 4-position contribute to its unique chemical and biological properties. The hydrobromide monohydrate form indicates that the compound is salted with hydrobromic acid and contains one water molecule of hydration, which can influence its solubility, stability, and bioavailability.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that compounds containing the thiazole moiety exhibit antimicrobial, antifungal, anti-inflammatory, antiviral, and anticancer properties. Among these derivatives, 2-amino-4-phenylthiazole hydrobromide monohydrate has emerged as a promising candidate for further investigation.
One of the most compelling aspects of 2-amino-4-phenylthiazole hydrobromide monohydrate is its potential in oncology research. Thiazole-based compounds have shown efficacy in inhibiting various kinases and enzymes involved in cancer cell proliferation and survival. For instance, recent studies have highlighted the ability of certain thiazole derivatives to disrupt microtubule formation and induce apoptosis in cancer cells. The specific arrangement of functional groups in 2-amino-4-phenylthiazole hydrobromide monohydrate may contribute to its potential as an anti-cancer agent by interacting with critical targets in tumor cells.
Moreover, the phenyl substituent at the 4-position of the thiazole ring can modulate the electronic properties of the molecule, influencing its binding affinity to biological targets. This feature makes 2-amino-4-phenylthiazole hydrobromide monohydrate a versatile scaffold for structure-based drug design. Computational chemistry approaches, such as molecular docking simulations, have been employed to explore its interactions with proteins relevant to various diseases. These studies suggest that this compound may bind to enzymes involved in metabolic pathways dysregulated in conditions like diabetes and cardiovascular diseases.
The pharmacokinetic properties of 2-amino-4-phenylthiazole hydrobromide monohydrate are also subjects of interest. The hydrobromide salt form enhances solubility, which is crucial for oral bioavailability and formulation development. Additionally, the presence of a water molecule of hydration can affect the compound's melting point and crystalline form, which are critical factors in pharmaceutical manufacturing. Advanced techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) have been utilized to characterize its solid-state properties.
In preclinical studies, 2-amino-4-phenylthiazole hydrobromide monohydrate has demonstrated promising results in animal models of inflammation and infection. Its ability to modulate immune responses without significant side effects makes it an attractive candidate for therapeutic applications. Researchers are exploring its potential as an immunomodulatory agent, particularly in conditions where excessive inflammation contributes to tissue damage.
The synthesis of 2-amino-4-phenylthiazole hydrobromide monohydrate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations such as bromination and amination. Advances in green chemistry principles have also been applied to develop more sustainable synthetic methods that minimize waste and hazardous byproducts.
The role of computational tools in optimizing synthetic pathways cannot be overstated. Molecular modeling software helps predict reaction outcomes and optimize reaction conditions before experimental trials. This approach not only saves time but also reduces costs associated with trial-and-error experimentation.
Quality control and assurance are paramount when dealing with pharmaceutical compounds like 2-amino-4-phenylthiazole hydrobromide monohydrate. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are employed to verify purity and identity. These methods ensure that the final product meets stringent regulatory standards before it can be used in clinical trials or commercialized.
The future directions of research on 2-amino-4-phenylthiazole hydrobromide monohydrate are multifaceted. Scientists are investigating its potential as a lead compound for novel drug development through combinatorial chemistry and high-throughput screening (HTS). Additionally, efforts are underway to understand its mechanism of action at a molecular level using biochemical assays and genetic knockout models.
In conclusion,2-amino-4-phenylthiazole hydrobromide monohydrate (CAS No. 52253-69-7) represents a significant advancement in pharmaceutical chemistry with broad therapeutic implications. Its unique structural features make it a valuable candidate for further exploration in drug discovery programs aimed at treating cancer, inflammation, metabolic disorders, and other diseases.
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